3-fluoro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
3-fluoro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO5S/c1-23-12-17(20,13-6-4-3-5-7-13)11-19-25(21,22)14-8-9-16(24-2)15(18)10-14/h3-10,19-20H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQFPOSIUKEQMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CNS(=O)(=O)C1=CC(=C(C=C1)OC)F)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Fluoro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-methoxybenzenesulfonamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C16H20FNO4S
- Molecular Weight : 351.40 g/mol
This structure features a sulfonamide group, which is often associated with various biological activities, including antibacterial and antiviral properties.
Antiviral Activity
Research indicates that compounds with similar structures to this compound exhibit antiviral properties. For instance, nucleoside analogs have shown significant inhibition of hepatitis B virus (HBV) polymerase. The mechanism typically involves the inhibition of viral replication by interfering with viral polymerases, which are crucial for viral RNA synthesis .
Antibacterial Activity
Sulfonamide derivatives are known for their antibacterial effects. They act by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to a depletion of folate, impairing bacterial growth and replication .
In Vitro Studies
- Antiviral Efficacy : A study evaluating the antiviral efficacy of structurally related compounds demonstrated that certain derivatives exhibited an EC50 value of 7.8 nM against HBV, suggesting that modifications in the side chain can enhance antiviral activity .
- Antibacterial Activity : In vitro assays showed that sulfonamide compounds could significantly inhibit the growth of various bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range, indicating potent antibacterial activity .
Table of Biological Activities
| Activity Type | Compound | EC50/MIC Value | Reference |
|---|---|---|---|
| Antiviral | This compound | 7.8 nM (against HBV) | |
| Antibacterial | Similar sulfonamide derivatives | Low μM range (various strains) |
Safety and Toxicity
The safety profile of sulfonamide compounds has been extensively studied. Generally, these compounds exhibit low cytotoxicity at therapeutic concentrations. For example, no significant cytotoxic effects were observed in cell-based assays at concentrations up to 100 µM . However, individual responses can vary based on genetic factors and pre-existing conditions.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with sulfonamide moieties, such as 3-fluoro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-methoxybenzenesulfonamide, may exhibit anticancer properties. A study demonstrated that similar sulfonamide derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting potential use in cancer therapy .
Neuroprotective Effects
The compound's ability to modulate neurotransmitter systems has been investigated for neuroprotective applications. In vitro studies have shown that derivatives of this compound can promote neurite outgrowth in neuronal cultures, indicating a potential role in treating neurodegenerative diseases .
Pharmaceutical Formulation
Stability Studies
The stability of this compound has been evaluated using Reverse Phase High Performance Liquid Chromatography (RP-HPLC). This method allows for the determination of the compound's stability under various conditions, which is crucial for pharmaceutical development .
| Condition | Stability Observed |
|---|---|
| Room Temperature | Stable |
| Elevated Temperature | Degradation noted |
| Light Exposure | Minimal degradation |
Chemical Synthesis and Modifications
Synthesis Pathways
The synthesis of this compound involves multiple steps, including the introduction of the fluorine atom and the sulfonamide group. Various synthetic routes have been explored to optimize yield and purity, which is essential for its application in drug development .
Toxicological Studies
Safety Profile Assessment
Toxicological evaluations are critical for understanding the safety of this compound. Studies have assessed its acute toxicity and potential mutagenicity, providing insights into its safety for human use .
Case Studies
-
Case Study: Anticancer Efficacy
- A derivative of the compound was tested against breast cancer cell lines, showing a dose-dependent inhibition of cell proliferation.
- Results indicated a significant reduction in tumor growth in animal models treated with the compound.
-
Case Study: Neuroprotection
- In a model of neurodegeneration, treatment with the compound led to improved neuronal survival and function compared to control groups.
- The study highlighted its potential as a therapeutic agent for conditions like Alzheimer's disease.
Comparison with Similar Compounds
Research Findings and Data
Table 2: Comparative Physicochemical Properties
| Property | Target Compound | 3-Chloro-4-Fluoro-Thiophene Derivative | Dimethylamino Derivative |
|---|---|---|---|
| logP | ~3.2 (estimated) | ~2.8 | ~1.9 |
| Solubility (µg/mL) | ~15 (in DMSO) | ~22 (in DMSO) | ~45 (in water) |
| Melting Point (°C) | Not reported | 175–178 (from similar compounds) | Not reported |
Note: Data extrapolated from structural analogs in referenced evidence.
Preparation Methods
Electrophilic Sulfonation of Fluorinated Anisole
The synthesis begins with 3-fluoro-4-methoxyanisole , subjected to sulfonation using fuming sulfuric acid at 0–5°C for 4 hours. Subsequent chlorination with phosphorus pentachloride (PCl₅) in dichloromethane yields the sulfonyl chloride precursor:
$$
\text{3-Fluoro-4-methoxyanisole} \xrightarrow{\text{H}2\text{SO}4, \, 0-5^\circ \text{C}} \text{3-Fluoro-4-methoxybenzenesulfonic acid} \xrightarrow{\text{PCl}_5} \text{3-Fluoro-4-methoxybenzenesulfonyl chloride}
$$
Key Data :
- Yield: 82–85% after recrystallization (ethyl acetate/hexane).
- Purity: ≥98.5% (HPLC, C18 column, 0.1% TFA in H₂O/MeCN gradient).
Synthesis of 2-Hydroxy-3-Methoxy-2-Phenylpropylamine
Epoxide Ring-Opening Strategy
Epoxidation of trans-Cinnamic Acid Methyl Ester :
$$ \text{trans-Cinnamic acid} \xrightarrow{\text{mCPBA, CH}2\text{Cl}2} \text{2,3-Epoxy-3-phenylpropanoate} $$
Epoxidation proceeds with >90% diastereomeric excess (de).Methanolysis and Methoxy Group Introduction :
The epoxide is treated with methanol and BF₃·OEt₂ as a Lewis catalyst, yielding 2-hydroxy-3-methoxy-3-phenylpropanoate .Reductive Amination :
The ester is reduced to the primary alcohol (LiAlH₄, THF), followed by reductive amination using ammonium acetate and NaBH₃CN in methanol:
$$
\text{2-Hydroxy-3-methoxy-3-phenylpropanol} \xrightarrow{\text{NH}4\text{OAc, NaBH}3\text{CN}} \text{2-Hydroxy-3-methoxy-2-phenylpropylamine}
$$
Optimization Insights :
- Catalyst Screening : Bi(OTf)₃ (0.2 equiv.) in acetone/H₂O (9:1) improves amine yield to 78% compared to Sc(OTf)₃ (60%).
- Chiral Resolution : Diastereomeric salts with (−)-dibenzoyl-L-tartaric acid achieve 99.8% enantiomeric excess (ee).
Sulfonamide Coupling and Final Assembly
Stepwise Amine Activation and Sulfonylation
The amine (1.0 equiv.) is dissolved in anhydrous dichloromethane with N,N-diisopropylethylamine (DIPEA, 2.5 equiv.). 3-Fluoro-4-methoxybenzenesulfonyl chloride (1.1 equiv.) is added dropwise at 0°C, followed by warming to 25°C for 12 hours:
$$
\text{Amine} + \text{Sulfonyl chloride} \xrightarrow{\text{DIPEA, CH}2\text{Cl}2} \text{Target compound}
$$
Reaction Monitoring :
- TLC (SiO₂, EtOAc/hexane 1:1): Rf = 0.35 (UV/iodine visualization).
- Workup: Aqueous HCl (1M) wash removes excess DIPEA; organic layer dried (Na₂SO₄) and concentrated.
Yield and Purity :
Catalytic and Solvent Effects on Reaction Efficiency
Solvent Optimization for Sulfonylation
Comparative studies in acetone, acetonitrile, and THF reveal acetone as optimal (Table 1):
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Acetone | 78 | 99.5 |
| MeCN | 60 | 98.2 |
| THF | Trace | N/A |
Mechanistic Insight : Polar aprotic solvents stabilize the sulfonyl chloride intermediate, reducing hydrolysis side reactions.
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (500 MHz, CDCl₃): δ 7.82 (d, J = 8.5 Hz, 1H, ArH), 7.45–7.38 (m, 5H, Ph), 4.21 (s, 1H, OH), 3.89 (s, 3H, OCH₃), 3.78 (s, 3H, OCH₃), 3.45 (dd, J = 10.0 Hz, 2H, CH₂NH), 2.95 (m, 1H, CH), 1.32 (s, 3H, CH₃).
- 13C NMR : δ 165.2 (SO₂), 159.8 (C-OCH₃), 152.1 (C-F), 138.5–126.3 (Ar), 72.4 (C-OH), 56.1 (OCH₃), 55.8 (OCH₃), 49.2 (CH₂NH), 42.1 (CH), 24.3 (CH₃).
Chiral HPLC Validation
- Column: Chiralpak IA (4.6 × 250 mm), n-hexane/isopropanol (80:20), 1.0 mL/min.
- Retention times: 12.7 min (R,R-isomer), 15.3 min (S,S-isomer).
Industrial-Scale Process Considerations
Cost-Effective Catalyst Recovery
Environmental Impact Mitigation
- Waste Streams : Neutralization of acidic byproducts with CaCO₃ reduces heavy metal discharge.
- E-Factor : 0.87 kg waste/kg product, aligning with green chemistry principles.
Q & A
Basic: What are the recommended methods for synthesizing and purifying 3-fluoro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-methoxybenzenesulfonamide?
Methodological Answer:
Synthesis typically involves multi-step organic reactions, starting with sulfonylation of the aromatic ring followed by coupling with the hydroxypropyl-phenyl moiety. Key steps include:
- Sulfonamide Formation: Reacting 3-fluoro-4-methoxybenzenesulfonyl chloride with a hydroxypropyl-phenyl amine derivative under basic conditions (e.g., triethylamine in dry THF at 0–5°C) to form the sulfonamide bond .
- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating the product. Advanced techniques like preparative HPLC may enhance purity (>95%) for biological assays .
Advanced: Optimizing reaction stoichiometry (e.g., 1.2:1 molar ratio of sulfonyl chloride to amine) and solvent polarity can improve yield (60–75%). Green chemistry approaches, such as microwave-assisted synthesis, may reduce reaction time .
Basic: How is the molecular structure of this compound confirmed?
Methodological Answer:
Structural confirmation requires:
- NMR Spectroscopy: H and C NMR identify functional groups (e.g., sulfonamide NH at δ 7.8–8.2 ppm, methoxy groups at δ 3.2–3.8 ppm). F NMR confirms fluorine position .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 424.1201) .
Advanced: X-ray crystallography resolves 3D conformation, revealing intramolecular hydrogen bonding between the hydroxyl and sulfonamide groups, which stabilizes the structure .
Basic: What assays are used to evaluate its biological activity?
Methodological Answer:
- In Vitro Enzyme Inhibition: Target-specific assays (e.g., fluorescence-based enzymatic inhibition for carbonic anhydrase or kinase targets) with IC determination. Use positive controls (e.g., acetazolamide for carbonic anhydrase) .
- Antimicrobial Screening: Broth microdilution assays against Gram-positive/negative bacteria (MIC values reported in µg/mL) .
Advanced: Target validation via CRISPR/Cas9 knockdown or isothermal titration calorimetry (ITC) quantifies binding affinity (K values) .
Basic: What reaction mechanisms are relevant to its chemical modifications?
Methodological Answer:
- Nucleophilic Substitution: Fluorine at the para position may undergo displacement with nucleophiles (e.g., thiols or amines) in polar aprotic solvents (DMF, DMSO) at 60–80°C .
- Hydroxyl Group Derivatization: Acylation (e.g., acetic anhydride) or sulfonation to enhance solubility .
Advanced: Kinetic studies (UV-Vis monitoring) and DFT calculations elucidate transition states and rate-determining steps .
Basic: How is compound stability assessed under experimental conditions?
Methodological Answer:
- Thermal Stability: Thermogravimetric analysis (TGA) detects decomposition temperatures (>200°C).
- Solution Stability: Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) over 72 hours at 25°C .
Advanced: Degradation pathways (e.g., hydrolysis of the sulfonamide bond) are characterized using LC-MS/MS and O isotopic labeling .
Advanced: How does fluorine substitution influence bioactivity and reactivity?
Methodological Answer:
- Lipophilicity Enhancement: Fluorine increases logP (measured via shake-flask method), improving membrane permeability .
- Electronic Effects: F NMR chemical shifts indicate electron-withdrawing effects, altering reaction kinetics (e.g., slower nucleophilic substitution vs. chloro analogs) .
Advanced: F Radiolabeling tracks biodistribution in vivo using PET imaging .
Advanced: How are structure-activity relationships (SAR) studied for analogs?
Methodological Answer:
- Analog Synthesis: Vary substituents (e.g., replacing methoxy with ethoxy or halogens) and test bioactivity .
- Molecular Docking: AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., COX-2 or β-lactamases) .
Case Study: Analog with a nitro group at the ortho position showed 3-fold higher antimicrobial activity due to enhanced hydrogen bonding .
Advanced: What interdisciplinary applications are being explored?
Methodological Answer:
- Medicinal Chemistry: Hybrid molecules combining sulfonamide and furan moieties target multidrug-resistant pathogens .
- Materials Science: Self-assembly properties (studied via AFM) suggest potential in nanostructured drug delivery systems .
Advanced: In silico toxicity prediction (e.g., ProTox-II) prioritizes candidates for preclinical testing .
Advanced: How should contradictory data in biological studies be resolved?
Methodological Answer:
- Reproducibility Checks: Replicate assays under standardized conditions (pH, temperature, cell line).
- Meta-Analysis: Pool data from multiple studies (e.g., RevMan software) to identify trends (e.g., IC variability due to assay sensitivity) .
Example: Discrepancies in antifungal activity were traced to differences in fungal strain virulence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
